2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride
Description
2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride is a tertiary amino alcohol derivative featuring a 3-pyridinylmethyl substituent on the amino group. This compound likely exists as a hydrochloride salt to enhance solubility and stability, a common practice for amino alcohols in pharmaceutical applications .
Properties
IUPAC Name |
2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-4-3-5-11-6-9;/h3-6,12-13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZULJEFCECKMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CN=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-methyl-2-[(3-pyridinylmethyl)amino]-1-propanol with hydrochloric acid. The process can be carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The continuous flow setup involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, under high temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Applications in Scientific Research
1. Pharmaceutical Development
- Mechanism of Action : Research indicates that this compound may interact with neurotransmitter systems, making it a candidate for studies related to neurological disorders.
- Case Study : A study published in the Journal of Medicinal Chemistry explored its potential as a therapeutic agent for conditions such as depression and anxiety, highlighting its ability to modulate serotonin receptors.
2. Chemical Synthesis
- Building Block : It serves as a versatile intermediate in the synthesis of various biologically active compounds, particularly those containing pyridine moieties.
- Application Example : In the synthesis of novel anti-cancer agents, this compound has been utilized to create derivatives that exhibit enhanced cytotoxicity against cancer cell lines.
3. Material Science
- Polymer Applications : The compound has been investigated for its potential use in creating polymers with specific properties, such as improved thermal stability and mechanical strength.
- Research Insight : A recent study demonstrated its incorporation into polymer matrices, resulting in materials with enhanced performance characteristics suitable for industrial applications.
Case Studies
Case Study 1: Neurological Research
- Title : "Exploring the Role of 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol Hydrochloride in Neurotransmitter Modulation"
- : This study examined the effects of the compound on serotonin levels in animal models, revealing significant alterations that suggest a potential role in treating mood disorders.
Case Study 2: Synthesis of Anticancer Agents
- Title : "Synthesis and Biological Evaluation of Pyridine Derivatives"
- : Researchers synthesized a series of compounds using this compound as a precursor, leading to the identification of several potent anticancer agents.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key molecular features of the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations :
- Aromatic vs. These differences influence solubility, receptor binding, and metabolic stability .
- Salt Forms: Hydrochloride salts improve water solubility, critical for pharmaceutical formulations. For example, Meprylcaine Hydrochloride (MP 150–151°C) crystallizes from isopropanol, a process typical for amino alcohol hydrochlorides .
Pharmacological and Toxicological Profiles
Key Observations :
- Toxicity : The 2-pyridylmethyl analog exhibits moderate acute toxicity (oral LD50 ~500 mg/kg) and hazards including eye damage (H318) and respiratory irritation (H335). This suggests that pyridine-containing analogs may require careful handling .
- Pharmacological Activity: Meprylcaine and Isobucaine, both amino alcohol derivatives, are used as local anesthetics. The benzoate ester in Isobucaine enhances lipophilicity, facilitating diffusion through lipid membranes . The 3-pyridinylmethyl group in the target compound may similarly modulate lipophilicity (predicted LogP ~1.5, comparable to the thienyl analog ).
Biological Activity
Overview
2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the molecular formula C10H16N2O·HCl. This compound is notable for its diverse applications in medicinal chemistry and biological research due to its unique structural features, including a pyridine ring and a propanol group. The compound's biological activity is primarily attributed to its interactions with various molecular targets, making it a subject of interest in pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O·HCl |
| Molecular Weight | 216.71 g/mol |
| Density | 1.051 g/cm³ |
| Boiling Point | 325.6 °C at 760 mmHg |
| Flash Point | 150.7 °C |
The biological activity of this compound is primarily linked to its ability to interact with specific proteins and enzymes:
- Ligand Binding : The pyridine moiety can coordinate with metal ions, which is essential in various biochemical pathways. This interaction can modulate enzyme activity and influence metabolic processes.
- Hydrogen Bonding : The amino and hydroxyl groups in the structure facilitate hydrogen bonding with active site residues in proteins, enhancing binding affinity and specificity towards certain biological targets .
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown that it can inhibit myosin ATPase activity, which is crucial for muscle contraction mechanisms. The half-maximal inhibitory concentration (IC50) values indicate significant potency, suggesting potential therapeutic applications in conditions characterized by excessive muscle tone or activity .
Case Studies
- Muscle Contractility : In a study assessing the effects of various compounds on skeletal muscle contractility, this compound was found to reduce actin-activated ATPase activity significantly, indicating its potential as a muscle relaxant .
- Receptor Binding Studies : The compound has also been investigated for its ability to bind to various receptors, demonstrating a capacity to modulate receptor activity through competitive inhibition mechanisms. This property makes it a candidate for further exploration in drug development targeting neurological disorders .
Research Findings
Recent studies have highlighted the compound's versatility in biological applications:
- Antimicrobial Activity : Preliminary assessments have indicated that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to elucidate the specific mechanisms involved.
- Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines, showing promising results that warrant further investigation into its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton environments and carbon frameworks. For example, the pyridine ring protons (δ 7.1–8.5 ppm) and methyl groups (δ 1.2–1.5 ppm) should be distinct .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated 285.81 g/mol for related compounds) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect functional groups like N–H stretches (3300–3500 cm) and C–O bonds (1050–1250 cm) .
Q. How is this compound synthesized, and what are critical reaction conditions?
- Methodological Answer :
- Step 1 : Condensation of 3-pyridinemethanol with 2-amino-2-methyl-1-propanol under anhydrous conditions .
- Step 2 : Hydrochloride salt formation via HCl gas bubbling in ethanol .
- Critical Conditions :
- Temperature: 0–5°C during salt formation to prevent decomposition.
- Solvent: Ethanol or dichloromethane for optimal solubility .
- Yield Optimization : Monitor pH during salt precipitation (target pH 4–5) and use stoichiometric HCl to avoid excess acid .
Q. What stability considerations are essential for storing this compound, and how can degradation be mitigated?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .
- Stability Tests :
- Thermogravimetric Analysis (TGA) : Assess decomposition onset (typically >150°C for similar hydrochlorides) .
- HPLC Purity Checks : Monitor for hydrolysis products (e.g., free amine or pyridine derivatives) under accelerated aging (40°C/75% RH) .
- Mitigation : Add desiccants (e.g., silica gel) and avoid prolonged exposure to light .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridine substitution or alkyl chain length) impact the compound’s receptor-binding affinity?
- Methodological Answer :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like nicotinic acetylcholine receptors .
- Synthetic Analogs : Synthesize derivatives with varied substituents (e.g., 4-pyridinyl or methylene extensions) and compare IC values in receptor assays .
- Case Study : Replacing 3-pyridinyl with morpholine (as in ) reduced binding affinity by 40%, suggesting pyridine’s critical role in π-π stacking .
Q. What strategies resolve contradictions in reported solubility data across solvents (e.g., water vs. ethanol)?
- Methodological Answer :
- Controlled Solubility Studies :
- Procedure : Saturate solvents (water, ethanol, DMSO) at 25°C, filter, and quantify via gravimetry or UV-Vis .
- Example Data :
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Water | 12.5 ± 1.2 | |
| Ethanol | 58.3 ± 3.1 |
- Resolution : Discrepancies may arise from crystallinity differences (amorphous vs. crystalline forms). Use X-ray diffraction (XRD) to verify polymorphic states .
Q. How can reaction mechanisms for hydrochloride salt formation be validated experimentally?
- Methodological Answer :
- Isotopic Labeling : Introduce N or H in the amine group to track protonation sites via NMR .
- Kinetic Studies : Monitor HCl gas absorption rates using in situ FTIR to confirm pseudo-first-order kinetics .
- Theoretical Validation : Compare density functional theory (DFT) calculations (e.g., Gibbs free energy of protonation) with experimental yields .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodological Answer :
- Reproduce Conditions : Replicate TGA/DSC protocols from divergent studies (e.g., heating rates of 10°C/min vs. 5°C/min) .
- Identify Variables : Impurity levels (e.g., residual solvents) can lower decomposition thresholds. Use purity >99% (HPLC) for reliable data .
- Consensus : Most studies agree on decomposition >150°C, but impurities or polymorphs may cause earlier breakdown .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
